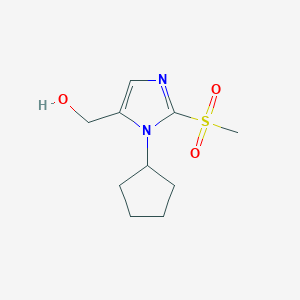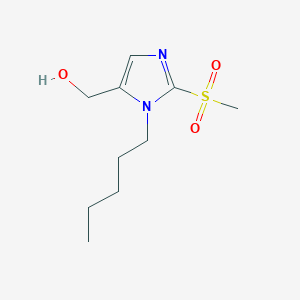
(1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol” is a chemical compound with the molecular formula C11H20N2O3S . It has a molecular weight of 260.35 . This compound is used in scientific research and has a range of applications due to its unique properties.
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula C11H20N2O3S . The average mass of this compound is 260.353 Da and the monoisotopic mass is 260.119476 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula C11H20N2O3S and molecular weight 260.35 . More specific properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Methanotrophic Bacteria and Methane Conversion
Methane, an abundant gas used in energy recovery systems, heating, and transport, has been studied for its conversion into valuable products through the use of methanotrophic bacteria. These bacteria are capable of using methane as their sole carbon source. Their application spans a wide range of biotechnological uses including the generation of single-cell protein, biopolymers, nanotechnology components, soluble metabolites such as methanol, formaldehyde, and organic acids, lipids for biodiesel and health supplements, growth media, and vitamin B12. Genetic engineering can expand their product range to include compounds like carotenoids. Additionally, methanotroph-derived enzymes offer high conversion efficiencies for methanol production or CO2 sequestration as formic acid. Live cultures are explored for bioremediation, chemical transformations, wastewater treatment, biosensors, and electricity generation, showcasing the versatility and potential of methanotrophs in utilizing methane as a carbon source while addressing environmental concerns (Strong, Xie, & Clarke, 2015).
Methane to Methanol Conversion
Research into the conversion of methane to methanol (DMTM) explores both heterogeneous and homogeneous oxidation processes. Various transition metal oxides, particularly those based on molybdenum and iron, have been the focus for heterogeneous oxidation. The challenge of converting methane directly into methanol in an economically viable and environmentally friendly manner remains, but advancements in catalyst development and process control are promising. Aqueous homogenous oxidation shows potential for higher methanol yields but faces hurdles due to corrosive mediums and environmental pollution concerns. The search for green, efficient catalysts is central to overcoming these challenges and achieving industrial application of DMTM processes (Han et al., 2016).
Methane Utilization in C1 Chemistry
C1 chemistry, utilizing synthesis gas, methane, and carbon dioxide, presents multiple pathways to industrial chemicals. Catalytic syngas processing, despite being conducted at high temperatures and pressures, faces challenges in direct methane conversions due to low yields and selectivity. The application of Yttria-Stabilized Zirconia (YSZ) catalysts, potentially combined with other metals, shows promise in enhancing specific product yields through intermediate species formation on the catalyst surface. This highlights ongoing efforts to identify effective catalysts for improving methane conversion processes (Indarto et al., 2008).
Propiedades
IUPAC Name |
(3-hexyl-2-methylsulfonylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3S/c1-3-4-5-6-7-13-10(9-14)8-12-11(13)17(2,15)16/h8,14H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZJROZZUNFVIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=CN=C1S(=O)(=O)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6339994.png)
![[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6339995.png)
![[2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340003.png)
![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)


![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)
![{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340055.png)

![[1-(Furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340070.png)
![{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6340080.png)
![[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340084.png)
![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340093.png)
